tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)azetidine-1-carboxylate
Description
Tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)azetidine-1-carboxylate is a synthetic organic compound that features a triazole ring and an azetidine ring. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-11(2,3)19-10(18)15-6-4-8(15)9(17)13-16-7-5-12-14-16/h5,7-8H,4,6H2,1-3H3,(H,13,17)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVMOJCIDZPKX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Tert-butyl Protection: The tert-butyl group is often introduced to protect the carboxylate group during the synthesis.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could target the carbamoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the triazole ring.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anticancer or antiviral agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)azetidine-1-carboxylate would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole and azetidine rings could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)piperidine-1-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
Tert-butyl (2R)-2-(triazol-1-ylcarbamoyl)azetidine-1-carboxylate is unique due to the combination of the azetidine and triazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
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